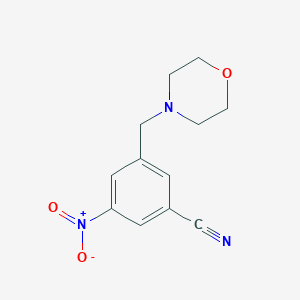

3-(Morpholinomethyl)-5-nitrobenzonitrile

Description

3-(Morpholinomethyl)-5-nitrobenzonitrile is a nitrile-substituted aromatic compound featuring a morpholinomethyl group (-CH₂-morpholine) at the 3-position and a nitro group (-NO₂) at the 5-position of the benzene ring. This compound serves as a critical structural motif in the pyrazole-benzimidazole derivative AT9283 (1-cyclopropyl-3-(3-(5-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl) urea), a multi-targeted kinase inhibitor with applications in oncology and emerging roles in allergic disease research . The morpholinomethyl group enhances solubility and binding affinity to kinase targets, while the nitrobenzonitrile moiety contributes to electron-withdrawing effects that stabilize molecular interactions with enzymatic active sites .

Properties

Molecular Formula |

C12H13N3O3 |

|---|---|

Molecular Weight |

247.25 g/mol |

IUPAC Name |

3-(morpholin-4-ylmethyl)-5-nitrobenzonitrile |

InChI |

InChI=1S/C12H13N3O3/c13-8-10-5-11(7-12(6-10)15(16)17)9-14-1-3-18-4-2-14/h5-7H,1-4,9H2 |

InChI Key |

GIEQDDCXNOCAIF-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CC2=CC(=CC(=C2)[N+](=O)[O-])C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Kinase Inhibition Profile

- 3-(Morpholinomethyl)-5-nitrobenzonitrile (in AT9283): Inhibits Syk kinase (IC₅₀: 0.58 μM in RBL-2H3 mast cells), reducing degranulation and cytokine secretion (TNF-α IC₅₀: 0.017 μM; IL-4 IC₅₀: 0.09 μM) . Broad-spectrum kinase inhibition (Aurora A/B, JAKs, Abl) contributes to antitumor effects in multiple myeloma and solid tumors .

- 3-Fluoro-5-nitrobenzonitrile: Lacks kinase inhibitory activity due to the absence of the morpholinomethyl group, which is critical for binding to Syk’s ATP pocket .

Anti-Allergic Activity

- 3-(Morpholinomethyl)-5-nitrobenzonitrile (in AT9283): Suppresses mast cell-mediated allergic responses in murine models by blocking LAT/PLCγ1 phosphorylation downstream of Syk . Reduces passive cutaneous anaphylaxis (PCA) by 85% at 10 mg/kg, comparable to cetirizine (a histamine antagonist) .

- 3-Methyl-5-nitrobenzonitrile: No documented anti-allergic effects, likely due to the methyl group’s inability to engage Syk or downstream signaling proteins .

Physicochemical and Pharmacokinetic Properties

- Solubility: The morpholinomethyl group in 3-(Morpholinomethyl)-5-nitrobenzonitrile enhances water solubility compared to fluoro- or methyl-substituted analogs, improving bioavailability in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.